3-Bromo-6-chloroimidazo[1,2-b]pyridazin-8-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-6-chloroimidazo[1,2-b]pyridazin-8-amine: is a heterocyclic compound with the molecular formula C6H3BrClN3 and a molecular weight of 232.47 g/mol . This compound is part of the imidazo[1,2-b]pyridazine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-chloroimidazo[1,2-b]pyridazin-8-amine typically involves the bromination of 6-chloroimidazo[1,2-b]pyridazine. One common method includes the use of N-bromo-succinimide (NBS) as the brominating agent in a solvent like chloroform under argon atmosphere . The reaction is usually carried out at room temperature overnight .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and ensuring proper safety and environmental controls.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Bromo-6-chloroimidazo[1,2-b]pyridazin-8-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the imidazo[1,2-b]pyridazine ring.
Common Reagents and Conditions:
Substitution Reactions: Alkylamines in the presence of CsF and BnNEt3Cl in DMSO at 100°C.
Oxidation and Reduction Reactions: Common oxidizing agents like and reducing agents like can be used.
Major Products:
Substitution Reactions: Products include various alkylated derivatives of the original compound.
Oxidation and Reduction Reactions: Products depend on the specific functional groups being oxidized or reduced.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Bromo-6-chloroimidazo[1,2-b]pyridazin-8-amine is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals .
Biology and Medicine: This compound has shown potential as an inhibitor of Plasmodium falciparum calcium-dependent protein kinase 1 (PfCDPK1) , making it a candidate for antimalarial drug development .
Industry: In the industrial sector, this compound can be used in the development of agrochemicals and other specialty chemicals due to its versatile reactivity.
Wirkmechanismus
The mechanism of action of 3-Bromo-6-chloroimidazo[1,2-b]pyridazin-8-amine involves its interaction with specific molecular targets. For instance, as an inhibitor of PfCDPK1, it binds to the active site of the enzyme, preventing its normal function and thereby inhibiting the growth of the malaria parasite . The exact pathways and molecular interactions can vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
- 6-Chloroimidazo[1,2-b]pyridazin-8-amine
- 8-Bromo-6-chloroimidazo[1,2-b]pyridazine
- 6-Chloroimidazo[1,2-b]pyridazine-3-carboxylic acid
Comparison: 3-Bromo-6-chloroimidazo[1,2-b]pyridazin-8-amine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities towards various biological targets, making it a valuable compound for targeted drug design .
Eigenschaften
Molekularformel |
C6H4BrClN4 |
---|---|
Molekulargewicht |
247.48 g/mol |
IUPAC-Name |
3-bromo-6-chloroimidazo[1,2-b]pyridazin-8-amine |
InChI |
InChI=1S/C6H4BrClN4/c7-4-2-10-6-3(9)1-5(8)11-12(4)6/h1-2H,9H2 |
InChI-Schlüssel |
OFIPZIYZCIMUTD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C2=NC=C(N2N=C1Cl)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.